molecular formula C11H11N3O2S B13861947 Sulfapyridine D4

Sulfapyridine D4

Cat. No.: B13861947
M. Wt: 253.32 g/mol
InChI Key: GECHUMIMRBOMGK-XTQRLEBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfapyridine D4 is an isotopically labeled derivative of sulfapyridine, a sulfonamide antibiotic. It is primarily used in scientific research due to its labeled hydrogen atoms (deuterium), which make it useful in various analytical and experimental applications. Sulfapyridine itself is known for its antibacterial properties and has been used to treat infections caused by sensitive bacteria .

Preparation Methods

The synthesis of Sulfapyridine D4 involves the reaction of deuterated methanesulfonamide with 4-amino-2,6-dimethylpyridine. The reaction is typically carried out in an appropriate solvent under controlled conditions to ensure the incorporation of deuterium atoms. The product is then purified through various separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Sulfapyridine D4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sulfapyridine D4 has a wide range of applications in scientific research:

Mechanism of Action

Sulfapyridine D4, like its parent compound sulfapyridine, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Sulfapyridine D4 can be compared with other sulfonamide antibiotics, such as:

    Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Used to treat a variety of bacterial infections.

    Sulfisoxazole: Used to treat urinary tract infections.

What sets this compound apart is its isotopic labeling, which makes it particularly useful in research applications where tracing and quantification are essential .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

4-amino-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i1D,2D,3D,8D

InChI Key

GECHUMIMRBOMGK-XTQRLEBZSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N)[2H])[2H]

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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